

Spectral Analysis of Chlorodimethyl(2-phenylethyl)silane: A Technical Guide

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Compound of Interest

Compound Name:	Chlorodimethyl(2-phenylethyl)silane
CAS No.:	17146-08-6
Cat. No.:	B101568

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Introduction

Chlorodimethyl(2-phenylethyl)silane (CAS No. 17146-08-6) is a bifunctional organosilane molecule of significant interest in synthetic chemistry and materials science.^[1] Its structure, featuring a reactive chlorosilyl group and a phenylethyl moiety, allows for its use as a versatile reagent for introducing the dimethyl(2-phenylethyl)silyl group onto various substrates. This can be particularly useful in modifying surfaces, protecting functional groups in complex organic syntheses, or as a building block for more elaborate molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **chlorodimethyl(2-phenylethyl)silane**. It is important to note that comprehensive, publicly available experimental spectra for this specific compound are limited. Therefore, this guide will leverage spectral data

from the closely related analog, dimethylphenyl(2-phenylethyl)silane, to provide a robust, predictive analysis based on established spectroscopic principles.

Molecular Structure and its Spectroscopic Implications

The structure of **chlorodimethyl(2-phenylethyl)silane** dictates the expected spectral features. The key components are the phenyl ring, the ethyl bridge, and the dimethylchlorosilyl group. Each of these fragments will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of **chlorodimethyl(2-phenylethyl)silane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. For **chlorodimethyl(2-phenylethyl)silane**, both ^1H and ^{13}C NMR will provide a wealth of information.

Predictive ^1H NMR Analysis

Based on the known spectrum of dimethylphenyl(2-phenylethyl)silane, we can predict the ^1H NMR spectrum of **chlorodimethyl(2-phenylethyl)silane**.^[2] The primary difference will be the electronic effect of the chlorine atom versus a phenyl group on the silicon center. Chlorine is more electronegative than a phenyl group, which will lead to a general downfield shift for protons closer to the silicon atom.



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Predictive ^{13}C NMR Analysis

Similarly, the ^{13}C NMR spectrum can be predicted. The electronegativity of the chlorine atom will have a notable effect on the chemical shifts of the carbon atoms closest to the silicon.



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Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **chlorodimethyl(2-phenylethyl)silane** in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **chlorodimethyl(2-phenylethyl)silane** will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.



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Experimental Protocol for IR Data Acquisition

- Sample Preparation: For a liquid sample like **chlorodimethyl(2-phenylethyl)silane**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm^{-1}). Acquire a background spectrum of the clean salt plates first and then the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Predictive Mass Spectrum Analysis (Electron Ionization - EI)

Upon electron ionization, **chlorodimethyl(2-phenylethyl)silane** will undergo fragmentation. The predicted fragmentation pattern is key to confirming the structure.

- Molecular Ion (M^+): A peak corresponding to the molecular weight of the molecule (198.76 g/mol) should be observable, though it may be of low intensity. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) will result in M^+ and $M+2$ peaks.

- Key Fragments:
 - $[M - CH_3]^+$ (m/z ~183): Loss of a methyl group is a common fragmentation pathway for organosilanes.
 - $[M - Cl]^+$ (m/z ~163): Loss of the chlorine atom.
 - $[Si(CH_3)_2Cl]^+$ (m/z ~93): Cleavage of the Si-C bond of the ethyl chain. This fragment will also show the characteristic chlorine isotopic pattern.
 - $[C_8H_9]^+$ (tropylium ion, m/z 91): A very common and stable fragment in compounds containing a benzyl group, resulting from cleavage of the bond between the two ethyl carbons.
 - $[C_6H_5CH_2CH_2]^+$ (m/z 105): The phenylethyl cation.



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Sources

- [1. Chlorodimethylphenethylsilane = 98 17146-08-6 \[sigmaaldrich.com\]](#)
- [2. application.wiley-vch.de \[application.wiley-vch.de\]](#)
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